![molecular formula C8H10F3NO2 B2936573 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1856040-75-9](/img/structure/B2936573.png)
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of the trifluoroethyl group imparts significant stability and reactivity to the compound, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound. The reaction conditions often include the use of dichloromethane as a solvent and blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, but the use of flow microreactor systems has shown promise. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with other functional groups.
科学研究应用
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用机制
The mechanism by which 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound in biological systems.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic structure with similar applications in medicinal chemistry.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound used in high-energy density lithium metal batteries.
Uniqueness
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its combination of a trifluoroethyl group and a bicyclic scaffold. This combination imparts significant stability, reactivity, and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a versatile building block further highlight its uniqueness compared to other similar compounds.
属性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIMAJEQLZSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2936491.png)
![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)
![3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936494.png)
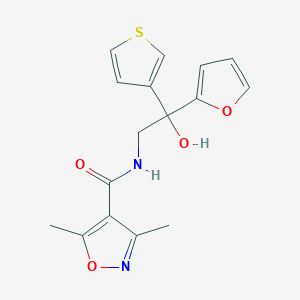
![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)
![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)
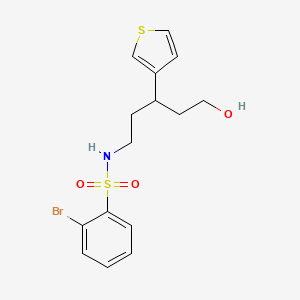
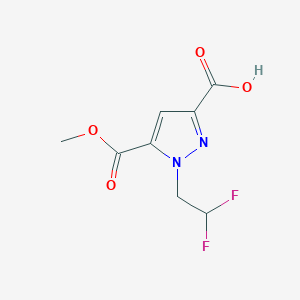
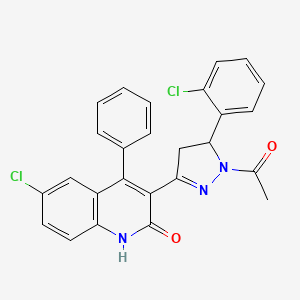
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2936504.png)
![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)
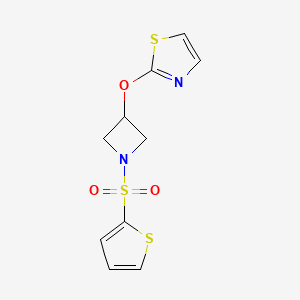
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2936510.png)
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)
